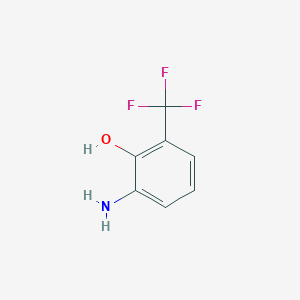

2-Amino-6-(trifluoromethyl)phenol

Description

Significance of Trifluoromethylated Aromatic Compounds in Contemporary Chemical Science

The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry and materials science. tcichemicals.com Its inclusion in an aromatic ring imparts a unique combination of properties that chemists leverage to fine-tune molecular behavior. tcichemicals.commdpi.com The -CF₃ group is strongly electron-withdrawing, a property that significantly alters the electronic environment of the aromatic ring. tcichemicals.comvaia.comnih.gov This electronic influence can enhance the acidity of nearby functional groups and modify the reactivity of the molecule in subsequent chemical transformations. nih.govwikipedia.org

Furthermore, the trifluoromethyl group offers high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic oxidation—a highly desirable trait in the design of pharmaceuticals. mdpi.com This stability can increase a drug's half-life and efficacy. mdpi.com The -CF₃ group also increases lipophilicity, which can improve a molecule's ability to permeate biological membranes. mdpi.comchemenu.com This combination of electronic modification, metabolic stability, and enhanced lipophilicity has led to the widespread use of the trifluoromethyl group in numerous FDA-approved drugs, agrochemicals, and advanced materials. mdpi.comwikipedia.orgcas.cn

Research Trajectory of 2-Amino-6-(trifluoromethyl)phenol and Related Chemical Entities

While dedicated research literature on the specific isomer 2-Amino-6-(trifluoromethyl)phenol is limited, its structural components—the aminophenol core and the trifluoromethyl substituent—are subjects of extensive investigation. The research trajectory for related compounds provides a clear blueprint for understanding the potential of this molecule.

Research into trifluoromethylated aromatic compounds has historically focused on developing efficient methods for their synthesis. mdpi.comchinesechemsoc.org The synthesis of multi-substituted aromatic compounds, particularly those with a mix of activating and deactivating groups like 2-Amino-6-(trifluoromethyl)phenol, presents a significant challenge. youtube.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com The directing effects of the amino (ortho-, para-directing) and trifluoromethyl (meta-directing) groups are in opposition, making the regioselective synthesis of specific isomers complex. vaia.comlibretexts.org

Studies on related trifluoromethylated aminophenols, such as 2-amino-4-(trifluoromethyl)phenol (B112647) and 2-amino-5-(trifluoromethyl)phenol, have been documented, primarily focusing on their synthesis from nitrophenol precursors. nih.govprepchem.com For instance, a common route involves the hydrogenation of a corresponding nitrophenol. prepchem.com Additionally, trifluoromethylated amino alcohols have been synthesized and explored as chiral ligands and precursors for biologically active substances, highlighting the value of combining these functional groups. mdpi.comresearchgate.net The broader class of trifluoromethylated building blocks is crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. rsc.org

Current Research Gaps and Future Academic Inquiry Avenues

The primary research gap is the lack of specific investigation into the synthesis, properties, and applications of the 2-Amino-6-(trifluoromethyl)phenol isomer. Its unique substitution pattern, with the amino and trifluoromethyl groups ortho to each other, suggests it could possess distinct properties compared to its other isomers.

Future academic inquiry should prioritize the following avenues:

Novel Synthetic Routes: Developing efficient, high-yield, and regioselective methods for the synthesis of 2-Amino-6-(trifluoromethyl)phenol is a critical first step. This could involve exploring advanced catalytic systems or novel starting materials to overcome the challenge of competing directing group effects. youtube.comlibretexts.org

Physicochemical Characterization: A thorough investigation of its physical and chemical properties is needed. This includes measuring its acidity (pKa), solubility, and electronic properties, which are fundamental for predicting its behavior and potential applications.

Exploration of Reactivity: Understanding the reactivity of its functional groups is essential. Research could explore its utility as a building block in creating more complex molecules, such as heterocycles or polymers.

Computational Modeling: Theoretical modeling and simulation can predict the molecule's properties and guide experimental work, accelerating the discovery of its potential uses in areas like drug design or materials science. numberanalytics.com

New Applications: Given the known benefits of the trifluoromethyl group, research should be directed at exploring this compound as a precursor for new pharmaceuticals, agrochemicals, or functional materials. cas.cnmdpi.com

Scope and Objectives of Comprehensive Research Initiatives

A comprehensive research initiative on 2-Amino-6-(trifluoromethyl)phenol would aim to fully unlock its scientific potential. The primary objectives of such an initiative would be:

To Establish Efficient Synthetic Pathways: The foremost objective is to develop and optimize scalable and cost-effective synthetic routes to produce high-purity 2-Amino-6-(trifluoromethyl)phenol.

To Create a Detailed Physicochemical Profile: This involves systematically measuring and documenting its key properties to create a comprehensive data profile for the scientific community.

To Map its Chemical Reactivity and Synthetic Utility: The initiative would explore its use as a versatile intermediate, reacting it with various partners to synthesize libraries of novel compounds for screening.

To Identify and Validate Potential Applications: Through a combination of computational screening and experimental validation, the research would aim to identify promising applications, particularly in medicinal chemistry where the trifluoromethyl- and amino-phenol motifs are highly valued. mdpi.comchemenu.com

By addressing these objectives, the scientific community can fully elucidate the role and potential of 2-Amino-6-(trifluoromethyl)phenol, transforming it from a chemical curiosity into a valuable tool for advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-6-(trifluoromethyl)phenol

| Property | Value | Source |

|---|---|---|

| CAS Number | 72534-45-3 | cymitquimica.comallmpuslab.com |

| Molecular Formula | C₇H₆F₃NO | cymitquimica.comallmpuslab.com |

| Molecular Weight | 177.12 g/mol | nih.govallmpuslab.com |

| Appearance | Solid | cymitquimica.com |

| InChI Key | XOXAZFFGKMIJKE-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Amino-4-(trifluoromethyl)phenol |

| 2-Amino-5-(trifluoromethyl)phenol |

| 2-Amino-6-(trifluoromethyl)phenol |

| Benzene (B151609) |

| Celecoxib |

| Efavirenz |

| Fluazifop |

| Fluoxetine |

| Sulfoxaflor |

| Trifluoroacetic acid |

| Trifluoroethanol |

| Trifluoromethanesulfonic acid |

| Trifluoromethane |

Properties

IUPAC Name |

2-amino-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXAZFFGKMIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624149 | |

| Record name | 2-Amino-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72534-45-3 | |

| Record name | 2-Amino-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Organic Synthesis

Established Synthetic Pathways to 2-Amino-6-(trifluoromethyl)phenol

Established routes to 2-Amino-6-(trifluoromethyl)phenol typically rely on the modification of pre-functionalized benzene (B151609) rings, leveraging well-understood and reliable chemical transformations.

The most direct and common laboratory synthesis of 2-Amino-6-(trifluoromethyl)phenol involves the chemical reduction of its corresponding nitro-analogue, 2-nitro-6-(trifluoromethyl)phenol (B180416). This precursor is commercially available, making this pathway highly accessible. The transformation is a standard nitro group reduction, which can be achieved under various conditions, most commonly via catalytic hydrogenation.

A typical procedure involves the hydrogenation of 2-nitro-6-(trifluoromethyl)phenol using a metal catalyst such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is generally carried out in a solvent like ethanol (B145695) and proceeds to completion, yielding the desired aminophenol after filtration of the catalyst and removal of the solvent. A similar procedure has been documented for the synthesis of the isomeric 2-amino-4-(trifluoromethyl)phenol (B112647), where the nitro precursor was hydrogenated at 50 psig using platinum oxide as a catalyst. elsevierpure.com

| Parameter | Condition |

| Starting Material | 2-nitro-6-(trifluoromethyl)phenol |

| Reagent | H₂ gas |

| Catalyst | Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) |

| Solvent | Ethanol |

| Pressure | Atmospheric or elevated pressure |

| Outcome | High-yield reduction to 2-Amino-6-(trifluoromethyl)phenol |

| This interactive table summarizes typical conditions for the catalytic hydrogenation of a nitro-substituted phenol (B47542). |

More advanced strategies for direct functionalization are emerging, such as the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, which can incorporate amino and hydroxyl groups into an aromatic ring in a single step. nih.govacs.org While not demonstrated for this specific trifluoromethylated target, these methods represent the frontier of aminophenol synthesis.

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing amine and hydroxyl groups onto an aromatic ring, particularly when the ring is activated by strong electron-withdrawing groups like trifluoromethyl (CF₃). The CF₃ group significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles. nih.gov

A plausible SNAr strategy for 2-Amino-6-(trifluoromethyl)phenol could begin with a di-substituted precursor, such as 1,2-dihalo-3-(trifluoromethyl)benzene. The synthesis would proceed via a sequential substitution. For example, reaction with a hydroxide (B78521) source like sodium hydroxide could first displace one of the halogens to install the phenol moiety. This step is analogous to the synthesis of 2-nitro-4-(trifluoromethyl)phenol (B1329497) from 2-nitro-4-(trifluoromethyl)chlorobenzene. researchgate.net Subsequent reaction with an ammonia (B1221849) source, often under harsher conditions or with metal catalysis, would then replace the second halogen with the amino group to yield the final product. The order of these substitutions could potentially be reversed. The regioselectivity of the substitution is dictated by the electronic and steric environment created by the trifluoromethyl group and the remaining halogen.

Advanced Synthetic Techniques for Trifluoromethylated Phenolic Scaffolds

Modern organic synthesis has produced a variety of sophisticated techniques for constructing highly functionalized aromatic systems, including those containing the trifluoromethyl group.

This two-step methodology is designed for the synthesis of aryl trifluoromethyl ethers (Ar-O-CF₃) from phenols, rather than for the trifluoromethylation of the aromatic ring itself. elsevierpure.comnih.govresearchgate.netberkeley.edu The process functionalizes the existing hydroxyl group of a phenol.

In the first step, the phenol is converted into a xanthate intermediate. This is achieved by reacting the phenol with an imidazolium (B1220033) or benzimidazolium salt in the presence of a base. nih.gov In the second step, the resulting xanthate is treated with an electrophilic fluorine source, such as XtalFluor-E, in the presence of an activator like trichloroisocyanuric acid (TCCA), which converts the xanthate group into a trifluoromethoxy (-OCF₃) group. nih.gov While this method is highly effective for creating Ar-O-CF₃ compounds, it would not be used to synthesize 2-Amino-6-(trifluoromethyl)phenol but could be applied to it to generate 2-amino-6-(trifluoromethyl)phenyl trifluoromethyl ether.

Achieving high regioselectivity is a central challenge in the synthesis of polysubstituted aromatics. For 2-aminophenol (B121084) scaffolds, novel strategies have been developed that offer excellent control over isomer formation. One such method involves a cascade acs.orgacs.org-sigmatropic rearrangement and in-situ hydrolysis of N-arylhydroxylamines. nih.gov

In a hypothetical application to synthesize the target compound, one could start with an appropriately substituted N-(trifluoromethylphenyl)hydroxylamine. Treatment with methyl chlorosulfonate (generated in situ from sulfuryl chloride and methanol) could trigger the rearrangement, leading specifically to the formation of the 2-aminophenol skeleton with the trifluoromethyl group positioned at the desired location. The high regioselectivity and tolerance for various functional groups make this an attractive, though undemonstrated, pathway for this specific target. nih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a trifluoromethyl group onto an aromatic ring can be effectively achieved using these methods. beilstein-journals.orgnih.gov

A prominent strategy is the copper-catalyzed trifluoromethylation of aryl boronic acids. nih.govorganic-chemistry.org To apply this to the synthesis of 2-Amino-6-(trifluoromethyl)phenol, a plausible route would involve the following steps:

Start with a protected 2-aminophenol derivative containing a halogen (e.g., bromine) at the 6-position.

Convert the aryl halide to an aryl boronic acid or its corresponding pinacol (B44631) ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via a palladium-catalyzed borylation reaction.

Perform a copper-catalyzed cross-coupling reaction between the aryl boronic acid (or ester) and an electrophilic trifluoromethylating reagent, such as Togni's reagent. organic-chemistry.org

Deprotect the amino and hydroxyl groups to yield the final product.

This approach offers a modular and highly convergent route to the target molecule, allowing for the late-stage introduction of the trifluoromethyl group.

| Parameter | Condition | Reference |

| Substrate | Aryl Boronic Acid | organic-chemistry.org |

| Catalyst | CuI | organic-chemistry.org |

| Ligand | 1,10-phenanthroline | organic-chemistry.org |

| CF₃ Source | Togni's Reagent | organic-chemistry.org |

| Base | K₂CO₃ | organic-chemistry.org |

| Solvent | Diglyme | organic-chemistry.org |

| Temperature | 35 °C | organic-chemistry.org |

| This interactive table summarizes representative conditions for the copper-catalyzed trifluoromethylation of aryl boronic acids. |

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of 2-Amino-6-(trifluoromethyl)phenol is a cornerstone of research aimed at exploring structure-activity relationships. Methodologies are focused on modifying the core structure by introducing or altering substituents, and by using the phenol as a building block for larger, more complex molecules.

The synthesis of phenols bearing both amino and trifluoromethyl substituents is crucial for accessing a wide range of structurally related compounds. A common and effective strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of the regioisomeric 2-amino-4-(trifluoromethyl)phenol is accomplished through the hydrogenation of 2-nitro-4-(trifluoromethyl)phenol. prepchem.com This reaction typically employs a catalyst such as platinum oxide in an ethanol solvent under a hydrogen atmosphere. prepchem.com The process is efficient and demonstrates a reliable method for introducing the amine functionality onto a phenol ring already containing a trifluoromethyl group.

Other synthetic strategies focus on the introduction of the trifluoromethyl group itself, which can be a challenging transformation. Methods for the trifluoromethylation of aromatic systems are an active area of research. acs.org Furthermore, the synthesis of metabolism-resistant analogs has been explored, such as the preparation of 2,6-bis(trifluoromethyl)phenol, which highlights the efforts to create highly fluorinated phenol derivatives. acs.org

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Nitro-4-(trifluoromethyl)phenol | H₂, Platinum oxide, Ethanol, 50 psig | 2-Amino-4-(trifluoromethyl)phenol | prepchem.com |

| Phenols | Electrophilic SCF₃-transfer reagents (e.g., PhNHSCF₃), Acid promoter (e.g., BF₃·Et₂O) | Trifluoromethylthiolated Phenols | rsc.org |

| Anisoles | Chlorination followed by fluorination (e.g., SbF₃/SbCl₅) | Aryl Trifluoromethyl Ethers | beilstein-journals.org |

The ortho-disposed amino and hydroxyl groups of 2-Amino-6-(trifluoromethyl)phenol make it an ideal precursor for the synthesis of various fused and non-fused heterocyclic systems through condensation and cyclization reactions.

Nicotinates: The structural motif of an amino-trifluoromethyl-substituted aromatic ring can be incorporated into nicotinic acid derivatives. A relevant synthesis is that of 2-Amino-6-(trifluoromethyl)nicotinic acid, which can be prepared from 2-chloro-6-(trifluoromethyl)nicotinic acid. The synthesis proceeds via a nucleophilic aromatic substitution reaction with an amine like 2,4-dimethoxybenzylamine, followed by the removal of the protecting group with trifluoroacetic acid. chemicalbook.com

Quinolines: The Friedländer annulation is a classical and powerful method for quinoline (B57606) synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Analogues such as 6-amino-4-(trifluoromethyl)quinolines have been synthesized through the regioselective intramolecular cyclocondensation of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalk-3-en-2-ones in a strongly acidic, solvent-free medium. researchgate.net This demonstrates a viable pathway to trifluoromethyl-substituted aminoquinolines, which are valued for their photophysical properties. researchgate.net

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, such as guanidine. ajol.info While direct use of 2-Amino-6-(trifluoromethyl)phenol in a one-pot pyrimidine (B1678525) synthesis is less common, it can serve as a precursor to intermediates that are then cyclized. For example, the amino group could be modified to create a more complex side chain that participates in the cyclization. Research has shown successful synthesis of 6-trifluoromethyl substituted 2-arylamino-4-(pyridin-3-yl) pyrimidines, indicating the compatibility of the trifluoromethyl group within pyrimidine synthesis protocols. researchgate.net Another general route involves the reaction of chloropyrimidines with amines via nucleophilic substitution to form aminopyrimidine conjugates. nih.gov

| Heterocycle | Starting Materials | Key Reaction Type | Product Example | Reference |

|---|---|---|---|---|

| Nicotinate | 2-Chloro-6-(trifluoromethyl)nicotinic acid, 2,4-Dimethoxybenzylamine | Nucleophilic Aromatic Substitution / Deprotection | 2-Amino-6-(trifluoromethyl)nicotinic acid | chemicalbook.com |

| Quinoline | (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalk-3-en-2-ones | Intramolecular Cyclocondensation | 6-Amino-4-(trifluoromethyl)quinolines | researchgate.net |

| Pyrimidine | Chalcones, Guanidine Carbonate | Condensation / Cyclization | 2-Amino-4,6-diarylpyrimidines | ajol.info |

| Pyrimidine | Chloropyrimidines, Amines | Nucleophilic Substitution | Pyrimidine Conjugates | nih.gov |

The primary amino group of 2-Amino-6-(trifluoromethyl)phenol readily undergoes condensation with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. researchgate.net The synthesis is often straightforward, proceeding by simply mixing the aminophenol and the carbonyl compound in a suitable solvent like ethanol and refluxing for a period. researchgate.netejbps.com

The resulting Schiff bases are versatile intermediates. The imine bond can be reduced to form secondary amines, or the molecule can act as a ligand, coordinating with metal ions through the imine nitrogen and the phenolic oxygen. researchgate.netejbps.com The electronic properties of the Schiff base can be tuned by the choice of the aldehyde or ketone, with electron-withdrawing or electron-donating substituents on the carbonyl partner influencing the final product's characteristics. researchgate.net

| Amine Component | Carbonyl Component | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Substituted Benzaldehydes | Ethanol, Reflux | Substituted (Benzylideneamino)phenols | researchgate.net |

| 2-Aminophenol | Salicylaldehyde | Ethanol, Stirring, Heat | 2-((2-Hydroxybenzylidene)amino)phenol | rsc.org |

| 2-Aminophenol | o-Methoxy benzaldehyde | Not specified | 2-(2-Methoxybenzylidine) amino phenol | ejbps.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aromatic amines (e.g., 4-(trifluoromethyl)aniline) | Ethanol, MgSO₄, Microwave | Imine-bearing Imidazo[1,2-a]pyrimidines | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Reactivity of Aromatic Rings Bearing Trifluoromethyl and Amino/Hydroxyl Groups

The reactivity of the aromatic ring in 2-Amino-6-(trifluoromethyl)phenol is governed by the cumulative electronic and steric effects of its three distinct substituents. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups that donate electron density to the ring, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of 2-Amino-6-(trifluoromethyl)phenol is highly activated towards electrophilic attack due to the powerful electron-donating resonance effects of the ortho-amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. In this molecule, the C4 position is para to the amino group and ortho to the hydroxyl group, making it the most electronically favored site for substitution. The C5 position is ortho to the amino group, and the C3 position is ortho to the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group to stabilize the negatively charged Meisenheimer complex intermediate and a good leaving group (like a halide). 2-Amino-6-(trifluoromethyl)phenol does not possess a conventional leaving group. However, the trifluoromethyl group significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack than a non-substituted phenol (B47542). Under harsh reaction conditions, it is conceivable that a substitution reaction could occur, but it is not a typical reaction pathway for this substrate.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | C2 | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | C1 | Strongly Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | C6 | Strongly Deactivating | Meta |

The trifluoromethyl group exerts a profound influence on both the rate and the regiochemical outcome of reactions.

Kinetics: The strong inductive electron withdrawal by the -CF₃ group decreases the electron density of the aromatic π-system, which lowers the energy of the ground state. This increases the activation energy for electrophilic attack, thereby slowing down the reaction rate compared to unsubstituted phenol or aniline. However, the powerful activating effects of the amino and hydroxyl groups counteract this, resulting in a molecule that is still highly reactive, albeit less so than 2-aminophenol (B121084) itself. wikipedia.org

Regioselectivity: The primary directing influence in electrophilic substitution comes from the hydroxyl and amino groups, which direct to positions 3, 4, and 5. The -CF₃ group directs to position 4 (meta to itself). The consensus of these directing effects strongly favors substitution at C4. Furthermore, the steric bulk of the -CF₃ group at C6 physically obstructs attack at the adjacent C5 position, reinforcing the selectivity for the C4 position. In reactions where the trifluoromethyl group itself is transformed, its electron-withdrawing nature can enable selective deprotonation at the ortho-position under specific synthetic conditions. nih.gov

Oxidative and Reductive Transformation Pathways

The aminophenol structure is susceptible to both oxidation and reduction reactions.

Oxidative Transformations: o-Aminophenols are readily oxidized. The initial product is typically an o-benzoquinone imine. nih.gov These intermediates are highly reactive and can undergo subsequent reactions. For instance, in the presence of an oxidizing agent, o-aminophenols can dimerize to form phenoxazones. researchgate.netnih.gov The enzymatic oxidation of o-aminophenols, for example by tyrosinase, also proceeds through an o-quinone imine intermediate. nih.gov The presence of the electron-withdrawing trifluoromethyl group may influence the stability and subsequent reaction pathways of this quinone imine intermediate.

Reductive Transformations: The amino and hydroxyl groups are already in a reduced state and are not typically subject to further reduction. The aromatic ring can be hydrogenated to a substituted cyclohexanol/amine under forcing conditions (high pressure and temperature with a catalyst), but this is an aggressive transformation. The most common reductive pathway associated with aminophenols is actually their synthesis via the reduction of a corresponding nitrophenol. wikipedia.orggoogle.com For instance, 2-Amino-6-(trifluoromethyl)phenol would typically be synthesized by the catalytic hydrogenation of 2-Nitro-6-(trifluoromethyl)phenol (B180416).

Acid-Base Equilibria and Proton Transfer Mechanisms

The molecule possesses both an acidic phenolic proton and a basic amino group, leading to complex acid-base behavior. An intramolecular hydrogen bond exists between the ortho -NH₂ and -OH groups, which influences their properties. wikipedia.orgresearchgate.net

Acid-Base Equilibria: Phenol itself is a weak acid with a pKa of approximately 9.95. wikipedia.org The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the phenolic proton (lowering the pKa) by stabilizing the resulting phenoxide anion through inductive effects. lumenlearning.comlibretexts.orgyoutube.com Conversely, the electron-donating amino group decreases the acidity. For the parent 2-aminophenol, the pKa of the hydroxyl group is 9.97, while the pKa of the protonated amino group is 4.78. wikipedia.org In 2-Amino-6-(trifluoromethyl)phenol, the potent -CF₃ group is expected to dominate, making the compound considerably more acidic than phenol and 2-aminophenol. The basicity of the amino group is also reduced by the electron-withdrawing effect of the trifluoromethyl group. afit.edu

| Functional Group | Property | Influence of -CF₃ Group | Influence of -NH₂/-OH Group | Predicted Outcome vs. Phenol/Aniline |

|---|---|---|---|---|

| -OH (Hydroxyl) | Acidity (pKa) | ↑ Increases Acidity (Lowers pKa) | ↓ Decreases Acidity (Raises pKa) | More acidic than phenol (pKa << 9.95) |

| -NH₂ (Amino) | Basicity (pKb) | ↓ Decreases Basicity (Raises pKb) | N/A | Less basic than aniline |

Proton Transfer Mechanisms: The presence of adjacent proton donor (-OH) and acceptor (-NH₂) groups allows for the formation of an intramolecular hydrogen bond. researchgate.netresearchgate.net This pre-organized structure is a prerequisite for potential intramolecular proton transfer (PT). Upon electronic excitation with light, similar molecules can undergo excited-state intramolecular proton transfer (ESIPT), where the phenolic proton is transferred to the amino group, forming a transient zwitterionic species. nih.gov This rapid relaxation pathway is a key feature of the photophysics of many ortho-substituted phenols and anilines.

Intramolecular Cyclization and Condensation Reactions

The ortho-disposition of the amino and hydroxyl groups makes 2-Amino-6-(trifluoromethyl)phenol an excellent precursor for the synthesis of five-membered heterocyclic rings.

Intramolecular Cyclization: The most prominent cyclization reaction is the formation of benzoxazoles. This is typically achieved by reacting the aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or cyanating agent. nih.govchemicalbook.com The general mechanism involves an initial condensation to form an intermediate (e.g., an amide or imine), followed by a subsequent intramolecular nucleophilic attack of the hydroxyl oxygen onto the newly formed functional group, and finally dehydration or elimination to yield the aromatic benzoxazole (B165842) ring. nih.govnih.gov The trifluoromethyl group at position 7 of the resulting benzoxazole would significantly influence its electronic properties and biological activity.

Condensation Reactions: Beyond cyclization, the molecule can undergo other condensation reactions. monash.edu For example, reaction with aldehydes or ketones can form Schiff bases (imines) at the amino group. libretexts.orgyoutube.com The reaction of o-aminophenols with various aldehydes is a common and direct route to 2-substituted benzoxazoles, proceeding via an intermediate Schiff base that then cyclizes. nih.govresearchgate.net

| Reactant | Reaction Type | Major Product |

|---|---|---|

| Carboxylic Acid (R-COOH) / Acid Chloride (R-COCl) | Condensation / Cyclization | 2-Substituted-7-(trifluoromethyl)benzoxazole |

| Aldehyde (R-CHO) | Condensation / Cyclization | 2-Substituted-7-(trifluoromethyl)benzoxazole |

| Cyanogen Bromide (BrCN) | Cyclization | 2-Amino-7-(trifluoromethyl)benzoxazole |

| Ketone (R-CO-R') | Condensation | Schiff Base / Imine (at -NH₂) |

Thermal Stability and Decomposition Pathways

The thermal stability of 2-Amino-6-(trifluoromethyl)phenol is influenced by its functional groups and the strong bonds within the trifluoromethyl group.

Thermal Stability: Aminophenols can be sensitive to heat and may deteriorate, often discoloring due to oxidation in the presence of air. nih.gov Studies on the related compound acetaminophen (B1664979) (p-aminophenol derivative) show that it is reasonably stable in the solid state but degrades more rapidly at elevated temperatures (e.g., above 160°C), especially in the presence of moisture. oup.com The C-F bonds in the trifluoromethyl group are exceptionally strong, making this moiety itself highly thermally stable. However, pyrolysis of fluorinated aromatic compounds at very high temperatures can lead to the cleavage of C-C and C-F bonds. acs.orgacs.orgdtic.mil

Decomposition Pathways: Upon heating, potential decomposition pathways include:

Oxidative Polymerization: Similar to other phenols and anilines, heating in the presence of air can lead to oxidation and the formation of complex, colored polymeric materials.

Decarbonylation/Fragmentation: At higher temperatures, degradation of the aromatic ring structure can occur. For acetaminophen, thermal degradation involves cleavage of the amide bond to produce p-aminophenol, which can then undergo further oxidation. oup.com For 2-Amino-6-(trifluoromethyl)phenol, decomposition could involve the loss of small molecules like water, ammonia (B1221849), or carbon monoxide, leading to char formation.

Loss of the Trifluoromethyl Group: While the -CF₃ group is robust, extreme thermal stress could lead to its fragmentation, potentially through pathways involving difluorocarbene intermediates, although this would require very high energy. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 2-Amino-6-(trifluoromethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy reveals information about the number and electronic environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of 2-Amino-6-(trifluoromethyl)phenol is expected to show distinct signals for the aromatic protons and the protons of the amine (-NH₂) and hydroxyl (-OH) groups. The three aromatic protons should appear as a complex multiplet system due to spin-spin coupling. The -OH and -NH₂ protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound is predicted to show seven unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the trifluoromethyl group. The carbon attached to the highly electronegative fluorine atoms (the CF₃ group) will exhibit a characteristic quartet splitting pattern in the proton-coupled spectrum and will appear at a specific chemical shift in the broadband-decoupled spectrum.

The following table outlines the predicted NMR data based on established principles and analysis of similar compounds.

| Analysis Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic-H | ~6.7 - 7.5 | Three protons on the aromatic ring, expected to show complex splitting (multiplets). |

| Amine-H (NH₂) | ~4.0 - 5.5 | Broad singlet, position is solvent and concentration dependent. |

| Phenolic-H (OH) | ~5.0 - 9.0 | Very broad singlet, position is highly variable. |

| ¹³C NMR | ||

| Aromatic C-O | ~150 - 158 | Carbon attached to the hydroxyl group. |

| Aromatic C-N | ~140 - 148 | Carbon attached to the amino group. |

| Aromatic C-CF₃ | ~120 - 130 (quartet) | Carbon attached to the trifluoromethyl group, split by fluorine atoms. |

| Aromatic C-H | ~115 - 130 | The three carbons bonded to hydrogen. |

| Trifluoromethyl C | ~123 (quartet) | Signal for the CF₃ carbon, characterized by a large ¹JCF coupling constant. |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Moiety Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique essential for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. nih.gov Since the three fluorine atoms in the -CF₃ group are chemically equivalent and have no adjacent fluorine atoms to couple with, the ¹⁹F NMR spectrum is expected to show a sharp singlet. The chemical shift of this signal provides valuable information. For a CF₃ group attached to an aromatic ring, the signal typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.org

The following table summarizes the expected ¹⁹F NMR data.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Example |

| ¹⁹F | -60 to -65 | Singlet | 2-(trifluoromethyl)phenol shows a singlet at -61.16 ppm. rsc.org |

Dynamic NMR Studies for Tautomeric Forms and Conformational Exchange

Dynamic NMR involves acquiring spectra at various temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomeric equilibria.

For 2-Amino-6-(trifluoromethyl)phenol, temperature-dependent NMR studies could potentially investigate the restricted rotation around the C-N and C-O bonds. At low temperatures, the rotation might slow sufficiently to cause broadening or splitting of the aromatic proton or carbon signals. However, significant tautomerism (like keto-enol forms) is not expected to be a major phenomenon for this simple phenol (B47542). The primary application would be to confirm conformational dynamics, which can provide insight into the molecule's three-dimensional structure and flexibility in solution. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the specific functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a distinct "fingerprint" of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 2-Amino-6-(trifluoromethyl)phenol, key absorptions would confirm the presence of the hydroxyl, amine, and trifluoromethyl groups.

The table below lists the expected characteristic FTIR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference Compound Example |

| O-H Stretch | ~3200 - 3600 (broad) | Phenolic -OH | Phenolic -OH in a related compound appears around 3200 cm⁻¹. |

| N-H Stretch | ~3300 - 3500 (two bands) | Amino -NH₂ | Amine N-H stretches in a related compound appear in this region. |

| C=C Stretch | ~1450 - 1600 | Aromatic Ring | |

| C-F Stretch | ~1100 - 1350 (strong) | Trifluoromethyl -CF₃ | |

| C-O Stretch | ~1200 - 1260 | Phenolic C-O | |

| C-N Stretch | ~1250 - 1340 | Aromatic C-N |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FTIR. It detects vibrations that cause a change in the polarizability of a bond. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For 2-Amino-6-(trifluoromethyl)phenol, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the aromatic ring and the vibrations of the C-CF₃ bond.

This table outlines the expected prominent signals in the FT-Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Notes |

| Aromatic Ring Breathing | ~990 - 1010 | Aromatic Ring | Symmetric ring mode, often strong in Raman. |

| C-H Bending (in-plane) | ~1000 - 1300 | Aromatic C-H | |

| C-CF₃ Stretch | ~700 - 850 | C-CF₃ | Symmetric stretch is expected to be Raman active. |

| Aromatic C=C Stretch | ~1580 - 1620 | Aromatic Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and probing the fragmentation pathways of 2-Amino-6-(trifluoromethyl)phenol. The compound has a molecular formula of C₇H₆F₃NO and a molecular weight of approximately 177.12 g/mol . allmpuslab.comcymitquimica.com High-resolution mass spectrometry provides a more precise monoisotopic mass.

Predicted mass spectrometry data offers insight into the compound's behavior in the mass spectrometer. The predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. For instance, the protonated molecule, [M+H]⁺, is predicted to have a mass-to-charge ratio (m/z) of 178.04743 and a CCS of 130.6 Ų. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ and the deprotonated molecule [M-H]⁻. uni.lu

The fragmentation pattern of 2-Amino-6-(trifluoromethyl)phenol under mass spectrometry can be inferred from the analysis of similar aromatic compounds, such as phenol. docbrown.info The molecular ion peak ([M]⁺) would correspond to the intact molecule that has lost an electron, appearing at an m/z of approximately 177. uni.lu Common fragmentation pathways for phenols include the loss of a CHO radical, which would result in a significant fragment ion. docbrown.info For 2-Amino-6-(trifluoromethyl)phenol, characteristic losses would also likely involve the trifluoromethyl group (CF₃) and the amino group (NH₂), leading to a series of fragment ions that are diagnostic of the molecule's structure.

Table 1: Predicted Mass Spectrometry Data for 2-Amino-6-(trifluoromethyl)phenol Adducts uni.lu

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 178.04743 | 130.6 |

| [M+Na]⁺ | 200.02937 | 140.1 |

| [M-H]⁻ | 176.03287 | 129.3 |

| [M+NH₄]⁺ | 195.07397 | 149.9 |

| [M+K]⁺ | 216.00331 | 136.9 |

| [M]+ | 177.03960 | 124.1 |

Data calculated using CCSbase and sourced from PubChemLite.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound. lbl.gov This technique involves directing an X-ray beam onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. aalto.fi

As of the latest review of public databases, a specific single-crystal X-ray diffraction study for 2-Amino-6-(trifluoromethyl)phenol has not been reported. However, studies on structurally related molecules, such as (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, demonstrate the power of this technique. researchgate.net For such compounds, crystallography confirms the planarity of the aromatic rings, the conformation of substituent groups, and the presence of intramolecular hydrogen bonds, such as between a hydroxyl group and a nearby nitrogen atom. researchgate.net A study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile similarly showcases how X-ray diffraction can reveal the geometric parameters of complex molecules. aalto.fi

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts.

While a Hirshfeld surface analysis for 2-Amino-6-(trifluoromethyl)phenol is not available due to the absence of its crystal structure data, analyses of related compounds provide insight into the expected interactions. The presence of hydroxyl (-OH), amino (-NH₂), and trifluoromethyl (-CF₃) groups suggests that the crystal packing of 2-Amino-6-(trifluoromethyl)phenol would be dominated by a combination of strong and weak intermolecular forces.

Key expected interactions would include:

Hydrogen Bonding: Strong N-H···O or O-H···N hydrogen bonds are anticipated, where the amino and hydroxyl groups act as both donors and acceptors. These interactions often form robust synthons, such as dimers or chains, that dictate the primary structure of the crystal packing. nih.gov

H···F and C···F Contacts: The highly electronegative fluorine atoms of the trifluoromethyl group would participate in various weak interactions with hydrogen and carbon atoms on neighboring molecules. rsc.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also contribute to the stability of the crystal lattice. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. In DFT, the properties of a many-electron system are determined by using functionals of the spatially dependent electron density. This approach allows for a balance between accuracy and computational cost, making it suitable for studying molecules like 2-Amino-6-(trifluoromethyl)phenol.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms, known as the equilibrium geometry. For 2-Amino-6-(trifluoromethyl)phenol, this process involves calculating the forces on each atom and iteratively moving them until a stationary point on the potential energy surface is reached. This optimized structure corresponds to the most stable three-dimensional shape of the molecule.

The process reveals critical data on bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for 2-Amino-6-(trifluoromethyl)phenol is not available in the reviewed literature, such calculations would typically be performed using a basis set like 6-311+G(d,p) to ensure high accuracy. The energetic profile, derived from these calculations, provides the molecule's total energy, stability, and the energy differences between various conformations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic compounds like phenols, this gap can be influenced by the nature and position of substituents on the benzene (B151609) ring.

The Molecular Electrostatic Potential (MEP) map is another vital tool for analyzing electronic structure. It visualizes the charge distribution around the molecule, identifying regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). For 2-Amino-6-(trifluoromethyl)phenol, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, marking them as potential sites for nucleophilic attack.

Mulliken Charges and Dipole Moment Calculations

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. These charges offer insight into the distribution of electrons across the molecular framework. For 2-Amino-6-(trifluoromethyl)phenol, the electron-withdrawing trifluoromethyl group and the electronegative oxygen and nitrogen atoms would be expected to carry negative Mulliken charges, while adjacent carbon and hydrogen atoms would likely have positive charges.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding delocalization effects, such as hyperconjugation and resonance, by quantifying the stabilization energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In 2-Amino-6-(trifluoromethyl)phenol, key interactions would include the delocalization of the lone pairs on the oxygen and nitrogen atoms into the anti-bonding orbitals of the aromatic ring. This analysis helps to rationalize the molecule's structure, stability, and electronic properties beyond a simple Lewis structure representation.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to validate the computational model. For 2-Amino-6-(trifluoromethyl)phenol, this includes:

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of the O-H, N-H, and C-F bonds.

NMR Chemical Shifts: The Gage-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structure elucidation.

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Tautomerism and Conformational Analysis

2-Amino-6-(trifluoromethyl)phenol can exist in different spatial arrangements (conformers) and potentially different structural isomers (tautomers).

Conformational analysis involves studying the different three-dimensional arrangements of the molecule that arise from the rotation around single bonds, particularly the C-O and C-N bonds. The orientation of the hydroxyl and amino groups relative to the trifluoromethyl group can lead to various conformers with different energies. DFT calculations can determine the relative stability of these conformers and the energy barriers for their interconversion.

Tautomerism refers to isomers that differ in the position of a proton and a double bond. While the phenol (B47542) form is generally the most stable for this compound, the possibility of keto-enol or imine-enamine tautomerism can be investigated computationally. Theoretical calculations would determine the relative energies of these tautomers to predict which form is predominant under given conditions. For similar phenolic compounds, the enol-imine form is often found to be more stable than the keto-amine tautomer.

Investigation of Tautomeric Equilibria in Gas Phase and Solvent Media

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key consideration for 2-Amino-6-(trifluoromethyl)phenol due to the presence of both amino (-NH2) and hydroxyl (-OH) functional groups. The principal tautomeric forms to consider are the amino-imino and phenol-keto equilibria.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers in both the gas phase and in different solvent environments. researchgate.net While specific experimental or extensive computational studies on the tautomerism of 2-Amino-6-(trifluoromethyl)phenol are not widely available, insights can be drawn from studies on structurally related compounds such as other substituted phenols and aminophenols. rsc.orgpsu.edursc.org

For simple phenols, the keto-enol tautomerism strongly favors the enol (aromatic) form due to the significant stability conferred by the aromatic ring. psu.edu In the case of 2-Amino-6-(trifluoromethyl)phenol, the equilibrium between the phenol form and its corresponding keto tautomer is expected to lie heavily towards the phenolic structure.

The amino-imino tautomerism involves the migration of a proton from the amino group to a ring nitrogen in a hypothetical imino form. However, given the aromatic nature of the benzene ring, the amino form is overwhelmingly more stable. A computational study on a structurally similar Schiff base, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, confirmed the predominance of the enol-imine tautomer, which is analogous to the phenol-amino form in the target molecule. nih.gov

The relative energies of the potential tautomers can be calculated, and the equilibrium constants estimated in different media using computational models that account for solvent effects, such as the Polarizable Continuum Model (PCM).

Table 1: Predicted Predominant Tautomeric Forms of 2-Amino-6-(trifluoromethyl)phenol

| Tautomeric Equilibrium | Gas Phase | Non-polar Solvent | Polar Solvent |

| Phenol-Keto | Phenol | Phenol | Phenol |

| Amino-Imino | Amino | Amino | Amino |

This table is based on general principles of tautomerism for aromatic systems and data from related compounds.

Analysis of Intramolecular Hydrogen Bonding Networks

The ortho positioning of the amino and hydroxyl groups in 2-Amino-6-(trifluoromethyl)phenol creates a favorable geometry for the formation of an intramolecular hydrogen bond. This interaction, where the hydroxyl group typically acts as the hydrogen bond donor and the amino group as the acceptor (O-H···N), plays a significant role in stabilizing the molecule's conformation. wikipedia.org

Computational studies on similar molecules, such as 2-aminophenol (B121084), have shown that this intramolecular hydrogen bond is a key feature influencing their structural and electronic properties. wikipedia.org The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 6-position can modulate the acidity of the phenolic proton and the basicity of the amino group, thereby influencing the strength of this hydrogen bond. The trifluoromethyl group itself is generally considered a weak hydrogen bond acceptor. nih.gov

DFT calculations can be employed to analyze the geometric parameters of the hydrogen bond (e.g., bond length and angle) and to estimate its strength through methods like the Atoms in Molecules (AIM) theory or by calculating the vibrational frequency shifts of the involved functional groups. A study on a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, confirmed the presence of a strong intramolecular O-H···N hydrogen bond, forming a stable S(6) ring motif. nih.gov

Table 2: Potential Intramolecular Hydrogen Bonds in 2-Amino-6-(trifluoromethyl)phenol

| Donor | Acceptor | Type | Expected Strength |

| -OH | -NH2 | O-H···N | Strong |

| -NH2 | -OH | N-H···O | Weaker than O-H···N |

| -OH | -CF3 | O-H···F | Very Weak |

| -NH2 | -CF3 | N-H···F | Very Weak |

This table summarizes the likely intramolecular hydrogen bonding interactions based on the analysis of structurally similar compounds.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility. csbsju.edunih.gov For 2-Amino-6-(trifluoromethyl)phenol, MD simulations can be used to explore the rotational barriers around the C-N and C-O bonds, as well as the rotation of the trifluoromethyl group.

These simulations, governed by a force field that describes the interatomic forces, can reveal the preferred conformations of the molecule and the energy landscapes associated with transitions between them. youtube.compitt.edu The intramolecular hydrogen bond between the amino and hydroxyl groups is expected to significantly restrict the rotation around the C-O and C-N bonds, leading to a more planar and rigid structure in the vicinity of these groups.

The conformational space of the trifluoromethyl group's rotation can also be assessed. While there is relatively free rotation around the C-CF3 bond, there may be preferred orientations that minimize steric hindrance with the adjacent hydroxyl group. MD simulations can be performed in various solvents to understand how the molecular environment affects the conformational dynamics of 2-Amino-6-(trifluoromethyl)phenol.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. jst.go.jpresearchgate.netscientific.net A QSPR model for 2-Amino-6-(trifluoromethyl)phenol could be developed to predict various physicochemical properties such as solubility, boiling point, or partitioning behavior.

The development of a QSPR model involves several steps:

Data Collection: Gathering experimental data for a set of structurally diverse compounds, including 2-Amino-6-(trifluoromethyl)phenol, for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the experimental property.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Table 3: Representative Molecular Descriptors for QSPR Modeling of Substituted Phenols

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Derivatives and Ligands

The 2-amino-6-(trifluoromethyl)phenol scaffold has been investigated as a key structural motif in the design and synthesis of a variety of bioactive derivatives and ligands aimed at specific biological targets.

Development of Enzyme Inhibitors (e.g., RNase H, JNK1)

The quest for potent and selective enzyme inhibitors is a major focus of drug discovery. While direct studies on 2-amino-6-(trifluoromethyl)phenol are limited, research on structurally related compounds highlights the potential of the aminotrifluoromethylphenyl core in inhibitor design. For instance, a scaffold based on 2-amino-6-(trifluoromethyl)nicotinic acid has been proposed for the allosteric dual-site inhibition of HIV-1 reverse transcriptase (RT), targeting both its polymerase and Ribonuclease H (RNase H) enzymatic functions. The development of inhibitors for RNase H is a promising strategy for new anti-HIV therapies, as it is one of the few viral enzymes for which no approved drugs currently exist.

Similarly, the c-Jun N-terminal kinases (JNKs) are critical signaling proteins involved in various cellular processes, and their dysregulation is implicated in inflammatory diseases and cancer. mdpi.com Numerous small molecules, including those with aminopyrimidine and aminopyridine scaffolds, have been developed as ATP-competitive JNK inhibitors. nih.gov While specific derivatives of 2-amino-6-(trifluoromethyl)phenol have not been prominently featured in the literature as JNK1 inhibitors, the fundamental structure possesses functionalities that could be exploited for interaction with the kinase ATP-binding site. The development of isoform-selective JNK inhibitors remains a significant challenge due to the high homology within the ATP-binding pocket of JNK1, JNK2, and JNK3. nih.gov

| Enzyme Target | Inhibitor Scaffold Example | Mechanism of Action |

| HIV-1 RNase H | 2-amino-6-(trifluoromethyl)nicotinic acid | Allosteric dual-site inhibition |

| JNK1 | Aminopyrimidine derivatives | ATP-competitive inhibition |

Ligands for Receptor Binding Mechanisms

The development of ligands that selectively bind to specific receptors is fundamental to designing drugs with targeted actions. A derivative of a related compound, 2-amino-6-trifluoromethoxy benzothiazole, has been investigated for its potential as an antagonist in excitatory amino acid neurotransmission. nih.gov This compound demonstrated anticonvulsant properties in various rodent models, suggesting its interaction with receptors involved in neuronal excitation. nih.gov Although this compound features a trifluoromethoxy group and a benzothiazole ring, its activity underscores the potential of the substituted aminophenol core in generating receptor ligands. The trifluoromethyl group in such scaffolds can significantly influence binding affinity and selectivity.

| Compound Derivative | Proposed Receptor Target Class | Observed Biological Activity |

| 2-Amino-6-trifluoromethoxy benzothiazole | Excitatory amino acid receptors | Anticonvulsant |

Modulation of Protein-Ligand Interactions

The trifluoromethyl group plays a crucial role in modulating protein-ligand interactions. Its strong electron-withdrawing nature can alter the acidity of nearby protons, influencing hydrogen bonding capabilities. Furthermore, the lipophilic character of the CF3 group can lead to favorable hydrophobic interactions within a protein's binding pocket. While specific studies detailing the protein-ligand interactions of 2-amino-6-(trifluoromethyl)phenol derivatives are not extensively documented, the general principles of fluorine chemistry in drug design are well-established. The introduction of a trifluoromethyl group can enhance binding affinity and selectivity for a target protein.

Pharmacokinetic Enhancement Strategies via Trifluoromethylation

The incorporation of a trifluoromethyl group is a widely used strategy to enhance the pharmacokinetic properties of drug candidates. This is primarily due to its effects on lipophilicity, membrane permeability, and metabolic stability.

Impact on Lipophilicity and Membrane Permeability (e.g., Caco-2 permeability)

| Pharmacokinetic Parameter | Effect of Trifluoromethylation | Relevance |

| Lipophilicity (LogP) | Increase | Enhanced membrane partitioning |

| Membrane Permeability | Increase | Improved oral absorption |

Improvement of Metabolic Stability

The trifluoromethyl group is known to enhance the metabolic stability of drug molecules. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. By blocking a potential site of metabolism on an aromatic ring, the trifluoromethyl group can increase the half-life of a drug, leading to improved bioavailability and potentially allowing for less frequent dosing. This protective effect against hepatic metabolism has been demonstrated for various compounds where a methyl group is replaced by a trifluoromethyl group.

Bioisosteric Replacements in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves substituting one atom or functional group with another that possesses similar physical or chemical properties, with the goal of enhancing the therapeutic profile of a lead compound patsnap.com. Such modifications can improve efficacy, reduce toxicity, optimize pharmacokinetic properties (like absorption, distribution, metabolism, and excretion), and overcome drug resistance patsnap.com. The trifluoromethyl (CF3) group, a key feature of 2-amino-6-(trifluoromethyl)phenol, is a prominent example of a bioisostere, often used to replace a methyl (CH3) group or a chlorine (Cl) atom.

The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's biological activity. Due to the high electronegativity of fluorine atoms, the CF3 group is strongly electron-withdrawing, which can alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl group in the target compound. For instance, introducing a trifluoromethyl group at the para position of a phenol (B47542) moiety in a serotonin reuptake inhibitor project led to a compound with the desired antidepressant action but significantly fewer side effects drugdesign.org. This modification can enhance binding interactions with biological targets, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve membrane permeability patsnap.comnih.gov. The thoughtful use of bioisosteres like the trifluoromethyl group allows medicinal chemists to fine-tune the properties of a molecule to achieve a desired biological response nih.gov.

Evaluation of Biological Activities and Therapeutic Potential

The unique combination of an aminophenol core and a trifluoromethyl group makes 2-amino-6-(trifluoromethyl)phenol a valuable scaffold for developing novel therapeutic agents. Its derivatives have been investigated for a wide range of biological activities.

Phenolic compounds are well-regarded for their antimicrobial properties, acting against a broad spectrum of bacteria and fungi nih.govmdpi.com. Their mechanisms of action are diverse and can include damaging the bacterial cell membrane, leading to the leakage of intracellular components, and inhibiting essential bacterial enzymes by complexing with metal ions mdpi.com. The introduction of specific functional groups to the phenol ring can modulate this activity.

While direct studies on 2-amino-6-(trifluoromethyl)phenol are limited, research on related structures suggests potential antimicrobial efficacy. For example, derivatives of 2-amino-5-methylphenol have demonstrated good antibacterial action researchgate.net. The trifluoromethyl group, known for its lipophilicity, could enhance the ability of the compound to penetrate bacterial cell membranes. Furthermore, α-trifluoromethyl substituted α-amino acids have been shown to exhibit strong antibacterial activities researchgate.net. These findings suggest that derivatives of 2-amino-6-(trifluoromethyl)phenol are promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens nih.govnih.gov.

The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can enhance bioavailability and metabolic stability nih.gov. Drugs such as Flutamide and Sorafenib incorporate a CF3 moiety and are used in the treatment of prostate and hepatocellular carcinoma, respectively nih.gov. Phenolic compounds, in general, are also known for their cytotoxic properties against cancer cells nih.gov.

Derivatives of 2-amino-6-(trifluoromethyl)phenol have been synthesized and evaluated for their anticancer activity. For instance, a series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and showed significant antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT) nih.gov. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated a potent cytotoxic effect, reducing cancer cell viability to 20% at a concentration of 50 µM after 72 hours of incubation nih.gov. Such studies highlight the potential of using the 2-amino-6-(trifluoromethyl)phenol scaffold to design novel and effective anticancer agents nih.govnih.gov.

Table 1: Cytotoxicity of a 5-Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b)

| Cell Line | Cancer Type | Incubation Time (h) | Concentration (µM) | % Viability Reduction |

|---|---|---|---|---|

| A375 | Melanotic Melanoma | 72 | 50 | ~80% |

| C32 | Amelanotic Melanoma | 72 | 50 | ~80% |

The fight against viral diseases like HIV/AIDS requires a continuous supply of novel inhibitors to overcome the challenge of drug resistance nih.gov. The HIV-1 reverse transcriptase (RT) enzyme is a crucial target for antiretroviral therapy as it is essential for viral replication researchgate.net. This enzyme has two distinct functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. Targeting both functions simultaneously is a promising strategy for developing new HIV-1 inhibitors mdpi.comnih.gov.

A series of compounds based on a 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, which is structurally related to 2-amino-6-(trifluoromethyl)phenol, have been studied as dual inhibitors of HIV-1 RT. In one study, 44 derivatives were synthesized and tested. Thirty-four of these compounds inhibited the RNase H function in the low micromolar range, and seven also showed inhibition of viral replication in cell-based assays mdpi.comnih.gov. The most promising compound from this series inhibited the RNase H function with an IC50 of 14 µM and also blocked HIV-1 replication with a selectivity index greater than 10, indicating it was more toxic to the virus than to host cells nih.gov. Further studies revealed this compound acts as an allosteric dual-site inhibitor, blocking both the polymerase and RNase H functions of the enzyme without significant cytotoxic effects mdpi.comnih.gov.

Table 2: HIV-1 RT RNase H Inhibition by 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives

| Compound | RNase H IC50 (µM) | HIV-1 Replication Inhibition (EC50, µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 21 | 14 | <50 | >10 |

| RDS1759 (Control) | 16 | >50 | - |

| beta-Thujaplicinol (Control) | 3 | >50 | - |

The ability of small molecules to selectively inhibit enzymes is central to the mechanism of action of many drugs. Phenolic compounds have been shown to inhibit a variety of enzymes, often through covalent attachment to reactive nucleophilic sites on the enzyme, which leads to a loss of activity nih.gov.

Derivatives of aminophenols have been investigated as inhibitors of bacterial carbonic anhydrases (CAs), enzymes that are crucial for the survival of pathogenic bacteria. In a study of phenol derivatives as inhibitors of CAs from Neisseria gonorrhoeae and Vibrio cholerae, compounds such as 3-aminophenol and 3-amino-4-chlorophenol were found to be effective inhibitors, with inhibition constants (KI) in the submicromolar to low micromolar range nih.gov. The study demonstrated that even small structural changes to the phenol scaffold can lead to significant differences in inhibitory activity, suggesting that this class of compounds could be optimized to develop potent and selective inhibitors for combating drug-resistant bacteria nih.gov. Given these findings, the 2-amino-6-(trifluoromethyl)phenol structure represents a viable starting point for designing novel enzyme inhibitors.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures unec-jeas.com. Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals unec-jeas.com.

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. For compounds derived from scaffolds similar to 2-amino-6-(trifluoromethyl)phenol, SAR studies have been pivotal in optimizing therapeutic efficacy. A notable example involves the development of dual inhibitors for the HIV-1 Reverse Transcriptase (RT), where a closely related 2-amino-6-(trifluoromethyl)nicotinic acid scaffold was systematically modified to enhance inhibitory activity against both the polymerase and the ribonuclease H (RNase H) functions of the enzyme. mdpi.com

The core structure contains several key features that are targets for chemical modification: the amino group, the acidic group (phenol or a bioisostere like nicotinic acid), and the trifluoromethyl group. The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com

In the pursuit of potent HIV-1 RT inhibitors, researchers synthesized a series of derivatives and evaluated their biological activity. mdpi.com Modifications often focused on the substitution at the amino group and the conversion of the carboxylic acid of the nicotinic acid scaffold into various esters and amides. These changes were designed to probe the steric and electronic requirements of the enzyme's binding pocket. For instance, attaching different substituted aryl groups to the amino function allowed for the exploration of hydrophobic and electrostatic interactions. The conversion of the acid to esters and amides helped in identifying functional groups that could form key hydrogen bonds or other interactions within the target site. mdpi.com

The findings from these studies demonstrated that specific substitutions led to a significant increase in potency. For example, the introduction of a 5-chloro-2-methylphenyl group on the amino function was a common feature among the more active compounds. The subsequent modification of the acid moiety to different amides and esters fine-tuned the activity, leading to compounds with inhibitory concentrations (IC50) in the low micromolar range against the RNase H function. mdpi.com One of the most promising compounds from this series, compound 21 , showed an IC50 of 14 µM for RNase H inhibition and was also active against viral replication in cell-based assays. mdpi.com

Interactive Table:

| Compound ID | R Group (at Nicotinic Acid) | Aryl Group (at Amino) | RNase H IC50 (µM) |

|---|---|---|---|

| 16 | 2-Hydroxyphenyl ester | 5-Chloro-2-methylphenyl | >100 |

| 17 | 3-Hydroxyphenyl ester | 5-Chloro-2-methylphenyl | 44 |

| 18 | 4-Hydroxyphenyl ester | 5-Chloro-2-methylphenyl | 32 |

| 21 | 3,4-Dimethoxyphenyl amide | 5-Chloro-2-methylphenyl | 14 |

| 25 | Hydroxamide | 5-Chloro-2-methylphenyl | 19 |

| 26 | Ethyl acetamido | 5-Chloro-2-methylphenyl | 17 |

| 42 | 4-(Trifluoromethyl)benzyl amide | 5-Chloro-2-methylphenyl | 20 |

Data sourced from a study on 2-((arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which share a similar core scaffold. mdpi.com

Molecular Docking and Computational Studies of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.innih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of 2-amino-6-(trifluoromethyl)phenol, interacts with its protein target on an atomic level. nih.gov These computational approaches complement SAR studies by providing a three-dimensional model of the biological interactions that drive activity.

In the context of the HIV-1 RT inhibitors based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, molecular modeling studies revealed that these compounds act as allosteric inhibitors. mdpi.com This means they bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that inhibits the enzyme's function. The docking studies showed that these inhibitors interact with conserved regions within the RNase H domain.

The computational models illustrate the key interactions between the inhibitor and the amino acid residues of the protein. For example, the models can predict:

Hydrogen Bonds: The amino group and the oxygen atoms in the ester or amide functionalities of the inhibitors can act as hydrogen bond donors or acceptors, forming crucial connections with residues in the binding pocket.

Hydrophobic Interactions: The trifluoromethyl group and the aryl rings of the molecule can engage in hydrophobic interactions with nonpolar residues of the enzyme, contributing significantly to binding affinity.